4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene
Description
The compound 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is a fluorinated aromatic derivative characterized by three substituents:
- Fluoro (-F) at position 4.
- Trifluoromethyl (-CF₃) at position 1.
- Prop-2-yn-1-yl (propargyl, -C≡C-CH₂) at position 2.
Molecular Formula: C₁₀H₆F₄ Molecular Weight: 202.15 g/mol (calculated based on ).
Properties
Molecular Formula |
C10H6F4 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
4-fluoro-2-prop-2-ynyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-6-8(11)4-5-9(7)10(12,13)14/h1,4-6H,3H2 |
InChI Key |
GSFGUARGFLNSSR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethyl Group Introduction
The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation. A precursor such as 1-bromo-4-fluorobenzene reacts with a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃) under Lewis acid catalysis (e.g., CsF or TBAF). The reaction proceeds in anhydrous THF at −78°C to room temperature, yielding 1-(trifluoromethyl)-4-fluorobenzene with reported yields of 70–85% in analogous systems.
Propargylation via Transition Metal Catalysis
The propargyl group is introduced at position 2 using propargyl bromide and a palladium/copper co-catalyst . A Sonogashira coupling protocol is employed, where the aryl bromide intermediate reacts with propyne under inert conditions. For example, 1-(trifluoromethyl)-4-fluoro-2-bromobenzene undergoes coupling with propyne in the presence of Pd(PPh₃)₄ and CuI in triethylamine, achieving yields of 65–80%.
Key Reaction Conditions:
-
Catalyst : 5 mol% Pd(PPh₃)₄, 10 mol% CuI
-
Solvent : THF or DMF
-
Temperature : 60–80°C
-
Time : 12–24 hours
Directed Ortho-Metalation and Sequential Functionalization
Directed Lithiation
A directed ortho-metalation strategy enables precise substituent placement. Starting with 4-fluoro-1-(trifluoromethyl)benzene , a methoxy directing group is introduced at position 2. Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with propargyl bromide to install the propargyl group.
Demethylation and Fluorination
The methoxy group is subsequently removed via BBr₃ in dichloromethane, yielding a phenol intermediate. Electrophilic fluorination using Selectfluor in acetonitrile introduces fluorine at position 4, completing the synthesis.
Advantages:
-
High regioselectivity (>90%) due to directing groups.
-
Compatible with sensitive functional groups.
Multi-Step Synthesis from Halogenated Precursors
Nitration and Halogen Exchange
Adapting methods from trifluorobenzene synthesis, 2,4-dichloro-1-(trifluoromethyl)benzene is nitrated with fuming HNO₃ in H₂SO₄ at 50–60°C, yielding 2,4-dichloro-5-nitro-1-(trifluoromethyl)benzene . Fluorine is introduced via KF in sulfolane at 150–200°C, replacing chlorine at position 4.
Reduction and Propargylation
The nitro group is hydrogenated to an amine using Raney nickel and H₂ at 50°C. Subsequent diazotization with NaNO₂/H₂SO₄ and coupling with propargyl copper replaces the amine with the propargyl group, yielding the target compound.
Yield Data:
-
Nitration: 85–90%
-
Fluorination: 75–80%
-
Propargylation: 70–75%
Radical Trifluoromethylation and Alkyne Addition
Copper-Catalyzed Alkyne Insertion
The bromine at position 2 is replaced by a propargyl group via a Castro-Stephens coupling with copper(I) acetylide . The reaction proceeds in DMF at 100°C, achieving moderate yields (60–70%).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic + TM | CF₃ insertion, Sonogashira | 65–80 | High selectivity, scalable | Requires expensive catalysts |
| Directed Metalation | Lithiation, fluorination | 70–85 | Regioselective | Multi-step, sensitive conditions |
| Halogen Exchange | Nitration, fluorination, coupling | 70–75 | Robust for bulk synthesis | Harsh nitration conditions |
| Radical + Coupling | Photoredox, Castro-Stephens | 60–70 | Mild conditions | Lower yields, specialized setup |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
Chemical Properties and Structure
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene has shown promise as a pharmaceutical intermediate or active ingredient. Its structural features may enhance binding affinities in biological systems, making it valuable in drug design. For instance, compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability .
Research has demonstrated that derivatives of this compound possess antifungal properties. In one study, modifications to the propargyl group enhanced antifungal efficacy against Fusarium oxysporum, achieving minimum inhibitory concentration (MIC) values as low as 6 μg/mL .
Biological Studies
The mechanism by which 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene interacts with biological targets remains an area of active research. Its ability to modulate biological pathways could be explored further to understand its potential therapeutic applications. The compound's unique electronic properties may facilitate interactions with enzymes or receptors, leading to significant biological effects .
In studies assessing the impact on cancer cell lines, treatment with this compound resulted in significant inhibition of growth in MDA-MB-231 breast cancer cells. The observed effects were attributed to the induction of apoptosis and modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .
Materials Science
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-1-(trifluoromethyl)benzene | Trifluoromethyl group on benzene | High electron-withdrawing effect |
| 3-Fluoro-2-(prop-2-yn-1-yl)phenol | Hydroxy group addition |
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The alkyne group may also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and related derivatives:
Key Observations :
- Positional Isomerism : The target compound differs from 's isomer in substituent priority, where fluoro (-F) and -CF₃ swap positions. This affects electronic distribution and reactivity.
- Functional Group Impact : Replacing the alkyne (-C≡C-CH₂) with methoxy (-OCH₃) () reduces molecular weight by ~8 g/mol and increases polarity due to the oxygen atom.
- Halogen vs. Alkyne Reactivity : Bromoallyl derivatives () may undergo elimination or substitution reactions, while the target compound's alkyne group enables click chemistry or cycloadditions.
Biological Activity
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a propargyl substituent. This compound, with the molecular formula and a molecular weight of 202.15 g/mol, exhibits significant electronic properties due to the presence of the trifluoromethyl group, which is known for its electron-withdrawing capabilities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Synthesis
The synthesis of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common method includes:
- Electrophilic Fluorination : This step introduces the trifluoromethyl group into a suitable precursor.
- Propargylation : Using propargyl bromide or similar reagents, the propargyl group is added to the aromatic ring.
This synthetic route allows for precise control over the substitution pattern on the benzene ring, enhancing yields and selectivity through transition metal catalysis .
Structure-Activity Relationships (SAR)
The biological activity of fluorinated compounds often correlates with their structural features. The trifluoromethyl group significantly influences both physical properties and chemical behavior, making it an interesting subject for further research in organic synthesis and materials science. For instance, compounds with trifluoromethyl groups have shown increased potency in inhibiting various biological targets compared to their non-fluorinated counterparts .
Table 1: Comparison of Biological Activities of Similar Compounds
Case Studies
Recent studies have highlighted the potential of fluorinated compounds in drug discovery. For example, modifications involving the introduction of fluorine atoms into certain structures have shown strong inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's disease. In one study, compounds similar to 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene exhibited IC50 values as low as 21 nM, indicating high potency against MAO-B .
Another investigation focused on the antiproliferative activities of trifluoromethyl-containing compounds, revealing that such groups enhance biological efficacy due to their influence on electronic distribution within the molecule . The presence of both fluorinated groups and alkyne functionalities in 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene may lead to distinctive reactivity patterns not observed in other similar compounds .
Q & A
Q. What are the established synthetic routes for 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene, and what reaction conditions optimize yield?
Q. How can steric hindrance from the trifluoromethyl and propargyl groups be mitigated during synthesis?
Steric effects often reduce reaction efficiency. Strategies include:
- Protecting Groups : Use tert-butyl carbamates to temporarily mask reactive sites, as demonstrated in propargylamine synthesis .
- Microwave-Assisted Synthesis : Enhances reaction rates and reduces side products by optimizing thermal conditions .
- Catalyst Optimization : Bulky ligands (e.g., XPhos) improve palladium catalyst stability in Sonogashira coupling .
Q. What computational tools are recommended for analyzing electronic effects of fluorine and CF₃ groups on aromatic reactivity?
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model electron-withdrawing effects. Key parameters:
- Electrostatic Potential Maps : Highlight electron-deficient regions due to -CF₃ and -F .
- HOMO-LUMO Gaps : Predict reactivity in electrophilic substitution. Software like Multiwfn aids in visualizing frontier orbitals .
Q. How should researchers resolve contradictions in NMR and mass spectrometry data for this compound?
- Unexpected Peaks in ¹H NMR : Assign using 2D techniques (COSY, HSQC) to confirm coupling between propargyl protons (δ 2.5–3.0 ppm) and aromatic protons .
- Mass Spec Fragmentation : High-resolution MS (HRMS) distinguishes between isotopic patterns of CF₃ (m/z 69) and propargyl (m/z 39) fragments. Software such as ACD/MS Workbook assists in pattern analysis .
Q. What strategies improve the regioselectivity of propargyl substitution in polyhalogenated aromatics?
Q. How is this compound utilized in medicinal chemistry research?
While not directly studied, its structural analogs (e.g., COX-2 inhibitors like celecoxib) demonstrate the importance of trifluoromethyl and aromatic fluorine in enhancing binding affinity and metabolic stability . Researchers modify the propargyl group to introduce bioisosteres (e.g., triazoles) via click chemistry for target validation .
Methodological Considerations
Q. What safety protocols are essential when handling fluorinated and propargyl compounds?
- Fluorinated Compounds : Use fume hoods to avoid inhalation; -CF₃ groups may release HF upon decomposition .
- Propargyl Derivatives : Store under inert gas (N₂/Ar) to prevent polymerization; avoid contact with oxidizing agents .
Data Contradiction Analysis
Q. Why do reported yields for photochemical propargylation vary widely (e.g., 30% vs. 60%)?
Discrepancies arise from:
Q. How does the electron-withdrawing nature of -CF₃ influence reaction kinetics in cross-coupling reactions?
-CF₃ deactivates the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. Kinetic studies (e.g., Eyring plots) reveal higher activation energies compared to non-fluorinated analogs. Adjusting catalyst loading (e.g., 5–10 mol% Pd) compensates for reduced reactivity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
